2-chlorobenzaldehyde O-{[(4-methylphenyl)amino]carbonyl}oxime
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The 2-chlorobenzaldehyde portion of the molecule would consist of a benzene ring with a chlorine atom and an aldehyde group attached . The oxime portion would consist of a nitrogen atom double-bonded to an oxygen atom . The [(4-methylphenyl)amino]carbonyl portion would consist of a carbonyl group (a carbon atom double-bonded to an oxygen atom) attached to an amine group that is further attached to a 4-methylphenyl group.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The 2-chlorobenzaldehyde portion of the molecule is known to react with malononitrile to form CS gas . The oxime group can participate in various organic reactions due to its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the polar oxime and carbonyl groups could influence its solubility in different solvents. The chlorobenzaldehyde portion of the molecule has a molar mass of 140.57 g/mol, a density of 1.25, and a boiling point of 209-215 °C .Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties. For example, 2-chlorobenzaldehyde is associated with several hazard statements including H290, H302, H314, and H317, indicating that it can cause skin irritation, serious eye damage, and may be harmful if swallowed .
properties
IUPAC Name |
[(Z)-(2-chlorophenyl)methylideneamino] N-(4-methylphenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2/c1-11-6-8-13(9-7-11)18-15(19)20-17-10-12-4-2-3-5-14(12)16/h2-10H,1H3,(H,18,19)/b17-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQVKNLKJHTBEJ-YVLHZVERSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)ON=CC2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)O/N=C\C2=CC=CC=C2Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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